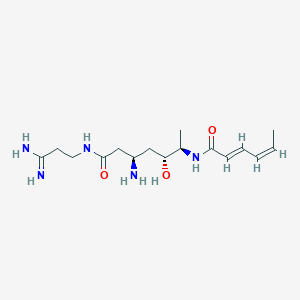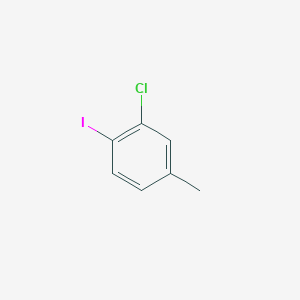
3-Chlor-4-iodtoluol
Übersicht
Beschreibung
3-Chloro-4-iodotoluene is a useful research compound. Its molecular formula is C7H6ClI and its molecular weight is 252.48 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-4-iodotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-4-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Chlor-4-iodtoluol: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine beiden funktionellen Gruppen, Chlor und Iod, ermöglichen selektive Reaktionen in mehrstufigen Syntheseprozessen. So kann es beispielsweise palladiumkatalysierte Kupplungsreaktionen eingehen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden, ein grundlegendes Verfahren zur Konstruktion komplexer organischer Moleküle .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Synthese von Polymeren mit spezifischen Eigenschaften verwendet werden. Das Iodatom kann eine radikalische Polymerisation initiieren, was zur Bildung neuartiger polymerer Materialien führt, die Anwendungen in der Elektronik, Beschichtung und Klebstofftechnik finden könnten .
Medizinische Chemie
Diese Verbindung kann als Vorläufer für die Synthese von Arzneimitteln dienen. Das Vorhandensein von Halogenen ist in Arzneimitteln aufgrund ihrer Fähigkeit, die biologische Aktivität zu modulieren, üblich. Forscher können This compound verwenden, um neue Medikamente mit potenziellen therapeutischen Anwendungen zu entwickeln .
Pflanzenschutzforschung
In der Pflanzenschutzforschung werden halogenierte Toluole wie This compound oft auf ihr Potenzial als Vorläufer für Pestizide und Herbizide untersucht. Die strukturelle Modifikation solcher Verbindungen kann zur Entwicklung neuer Pflanzenschutzmittel führen, die effektiver und umweltfreundlicher sind .
Photovoltaikmaterialien
Die Iodgruppe in This compound kann bei der Synthese von organischen Photovoltaikmaterialien verwendet werden. Diese Materialien werden in Solarzellen eingesetzt, um Sonnenenergie in Strom umzuwandeln, und die Einarbeitung halogenierter Verbindungen kann ihre Effizienz und Stabilität verbessern .
Katalysatorentwicklung
This compound: kann auch bei der Entwicklung von Katalysatoren verwendet werden. Das Iodatom kann in katalytischen Zyklen als Ligand oder als Abgangsgruppe fungieren, was entscheidend für Reaktionen wie Oxidations- oder Reduktionsprozesse ist, die in der industriellen Chemie eingesetzt werden .
Analytische Standards
Aufgrund seiner klar definierten Struktur und Eigenschaften kann This compound als analytischer Standard in verschiedenen chemischen Analysen eingesetzt werden, darunter Gaschromatographie und Massenspektrometrie, um die Genauigkeit und Präzision von Messungen zu gewährleisten .
Umweltstudien
Schließlich kann This compound in Umweltstudien eingesetzt werden, um das Verhalten halogenierter Verbindungen in Ökosystemen zu verstehen. Es kann als Modellverbindung dienen, um Abbauwege und die Auswirkungen solcher Chemikalien auf die Umwelt zu untersuchen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXSHBHXDHPWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373975 | |
| Record name | 3-Chloro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-42-9 | |
| Record name | 2-Chloro-1-iodo-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116632-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)
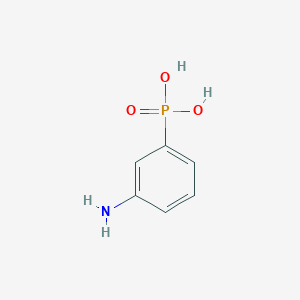
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)


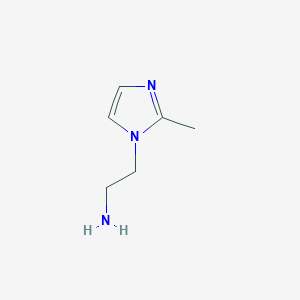
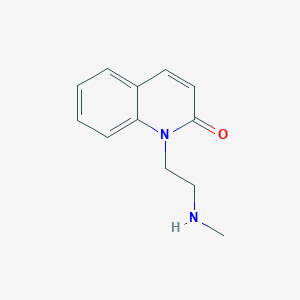

![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)


